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Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B15560991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of

deuterated Fluoxastrobin, a critical internal standard for the accurate quantification of

Fluoxastrobin residues in various matrices. This document outlines a plausible synthetic

pathway, detailed experimental protocols, and relevant quantitative data to support research

and development in analytical chemistry and drug metabolism.

Introduction
Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture.[1] Accurate

monitoring of its residues is essential for ensuring food safety and environmental protection.

Deuterated Fluoxastrobin, most commonly Fluoxastrobin-d4, serves as an ideal internal

standard in isotope dilution mass spectrometry (IDMS) for precise and accurate quantification.

[2][3] The use of a deuterated analog compensates for matrix effects and variations during

sample preparation and analysis.[4] This guide focuses on the chemical synthesis of

deuterated Fluoxastrobin, providing a technical framework for its production.

Synthetic Pathway Overview
The synthesis of deuterated Fluoxastrobin, specifically Fluoxastrobin-d4, can be achieved by

incorporating deuterium atoms into one of the key precursors. Based on commercially available

deuterated intermediates, a highly plausible strategy involves the use of a deuterated form of

(E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime.[5] The
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general synthesis of Fluoxastrobin involves the sequential reaction of three key intermediates:

4,6-dichloro-5-fluoropyrimidine, 2-chlorophenol, and the aforementioned dioxazine derivative.

The proposed synthetic pathway for deuterated Fluoxastrobin is illustrated below.

Key Precursors

Synthesis of Deuterated Fluoxastrobin

4,6-dichloro-5-fluoropyrimidine

Intermediate: 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine

 + 2-chlorophenol (P2)
Base, Solvent

2-chlorophenol
(E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone

O-methyl oxime-d4

Deuterated Fluoxastrobin (Fluoxastrobin-d4)

 + (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone
O-methyl oxime-d4 (P3_d4)

Base, Solvent
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Caption: Proposed synthetic pathway for deuterated Fluoxastrobin.

Experimental Protocols
This section details the experimental procedures for the synthesis of the key precursors and

the final deuterated Fluoxastrobin product.

Synthesis of Key Precursors
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3.1.1. Synthesis of 4,6-dichloro-5-fluoropyrimidine

The synthesis of 4,6-dichloro-5-fluoropyrimidine can be achieved from diethyl fluoromalonate

and formamidine acetate.

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

In a reaction flask, add sodium methoxide and methanol.

Add formamidine acetate and heat the mixture to reflux.

Slowly add diethyl fluoromalonate dropwise over approximately 1 hour.

Continue refluxing for 8 hours.

After the reaction, distill off the methanol under reduced pressure.

Add water to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid to

precipitate the product.

Filter and dry the solid to obtain 4,6-dihydroxy-5-fluoropyrimidine.

Step 2: Chlorination of 4,6-dihydroxy-5-fluoropyrimidine

In a reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine, toluene, and phosphorus

oxychloride.

Slowly add a tertiary amine catalyst (e.g., N,N-dimethylaniline).

Heat the mixture and monitor the reaction progress.

Upon completion, the product can be isolated by distillation.

3.1.2. Synthesis of 2-chlorophenol

2-chlorophenol can be synthesized by the direct chlorination of phenol.

Dissolve phenol in an unpolar, perchlorinated hydrocarbon solvent (e.g., carbon

tetrachloride).
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Add a catalytic amount (10-500 ppm) of a branched-chain amine.

Introduce chlorine gas into the solution while monitoring the reaction temperature.

After the reaction is complete, the 2-chlorophenol can be isolated from the reaction mixture

by fractional distillation.

3.1.3. Synthesis of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl

oxime-d4

While the exact deuteration procedure is not publicly detailed, a plausible approach involves

the use of deuterated starting materials or H/D exchange reactions during the synthesis of the

non-deuterated analogue. The synthesis of the non-deuterated compound involves multiple

steps starting from benzofuran-3(2H)-one O-methyl oxime. Deuterium could be introduced, for

example, by using a deuterated haloethanol in the second step of the synthesis described in

patent US10087152B2.

Synthesis of Deuterated Fluoxastrobin (Fluoxastrobin-
d4)
This procedure is adapted from the synthesis of non-deuterated Fluoxastrobin.

Step 1: Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine

In a suitable solvent (e.g., DMF), dissolve 4,6-dichloro-5-fluoropyrimidine and 2-

chlorophenol.

Add a suitable base (e.g., potassium carbonate).

Heat the reaction mixture (e.g., to 65-75°C) for 12-18 hours, monitoring by HPLC.

Upon completion, filter off the inorganic salts and remove the solvent under vacuum to

yield the intermediate.

Step 2: Synthesis of Deuterated Fluoxastrobin
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React the intermediate 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine with (E)-(5,6-

dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime-d4 in an

appropriate solvent.

Add a base to facilitate the reaction.

The reaction can be carried out at a temperature between 0°C and 100°C for 1 to 10

hours.

After the reaction, the deuterated Fluoxastrobin can be isolated and purified using

standard techniques such as crystallization or chromatography.

Data Presentation
This section summarizes the quantitative data relevant to the synthesis and characterization of

deuterated Fluoxastrobin.

Table 1: Synthesis and Purity Data

Parameter Value/Range Reference

Synthesis of 4,6-dihydroxy-5-

fluoropyrimidine

Yield 89.2%

Purity (HPLC) 96.8%

Synthesis of 2-chlorophenol

Yield 90-95%

Synthesis of Deuterated

Fluoxastrobin

Isotopic Purity >98% (typical for standards) Inferred from

Chemical Purity >99% (typical for standards) Inferred from

Table 2: Analytical Characterization Parameters
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Technique Purpose Key Observations Reference

High-Resolution Mass

Spectrometry (HRMS)

Isotopic distribution

and enrichment

Determination of the

M+4 peak

corresponding to the

d4-labeled compound

and assessment of

the abundance of

other isotopologues.

Nuclear Magnetic

Resonance (NMR)

Spectroscopy

Structural confirmation

and location of

deuterium labels

Absence of signals

corresponding to the

protons on the

dioxazine ring and

potential changes in

the multiplicity of

adjacent proton

signals.

Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
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Caption: General experimental workflow for synthesis and purification.
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Logical Relationship of Precursors to Final Product
4,6-dichloro-5-

fluoropyrimidine

4-chloro-6-(2-chlorophenoxy)
-5-fluoropyrimidine

2-chlorophenol

(E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)
(2-hydroxyphenyl)methanone

O-methyl oxime-d4

Deuterated Fluoxastrobin

Click to download full resolution via product page

Caption: Logical relationship of precursors to the final product.

Conclusion
The synthesis of deuterated Fluoxastrobin is a multi-step process that relies on the principles of

organic synthesis and isotopic labeling. By utilizing a deuterated key precursor, high-purity

Fluoxastrobin-d4 can be manufactured for use as a reliable internal standard in analytical

applications. The protocols and data presented in this guide provide a foundational

understanding for researchers and professionals involved in the synthesis, analysis, and quality

control of this important analytical standard. Further optimization of reaction conditions and

purification techniques may lead to improved yields and efficiency in the manufacturing

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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